2-Piperidinoethyl phenethylcarbamate hydrochloride
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Overview
Description
2-Piperidinoethyl phenethylcarbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinoethyl phenethylcarbamate hydrochloride typically involves the reaction of phenethyl isocyanate with 2-piperidinoethanol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinoethyl phenethylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted piperidine derivatives.
Scientific Research Applications
2-Piperidinoethyl phenethylcarbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperidinoethyl phenethylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with muscarinic acetylcholine receptors, leading to a reduction in smooth muscle tonus. This action is particularly relevant in the context of its potential therapeutic applications in treating conditions like overactive bladder and other smooth muscle disorders.
Comparison with Similar Compounds
Similar Compounds
Flavoxate: 2-Piperidinoethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate hydrochloride.
Pipazethate: 2-[2-(piperidin-1-yl)ethoxy]ethyl 9-thia-2,4-diazatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),3(8),4,6,10,12-hexaene-2-carboxylate.
Uniqueness
2-Piperidinoethyl phenethylcarbamate hydrochloride is unique due to its specific chemical structure and the presence of both piperidine and phenethylcarbamate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
100836-69-9 |
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Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(2-phenylethyl)carbamate;chloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c19-16(17-10-9-15-7-3-1-4-8-15)20-14-13-18-11-5-2-6-12-18;/h1,3-4,7-8H,2,5-6,9-14H2,(H,17,19);1H |
InChI Key |
NYCSDPNXSMCZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCOC(=O)NCCC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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